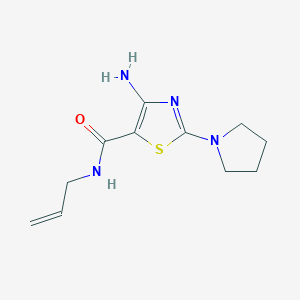

4-amino-N-(prop-2-en-1-yl)-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, and a pyrrolidine moiety, which enhances its chemical reactivity and potential for interaction with biological targets.

Preparation Methods

The synthesis of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Attachment of the Allylamide Group: The final step involves the amidation reaction, where the carboxylic acid group on the thiazole ring is converted to an allylamide using allylamine under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole or pyrrolidine rings.

Hydrolysis: The allylamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and allylamine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Compounds similar to 4-amino-N-(prop-2-en-1-yl)-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide have shown promise in inhibiting seizures in various animal models. For instance, thiazole-integrated pyrrolidinones demonstrated effective anticonvulsant activity, indicating that modifications to the thiazole structure can enhance efficacy against seizure disorders .

Antitumor Activity

Research indicates that thiazole compounds exhibit significant antitumor activity across various cancer cell lines. Specifically, derivatives have been synthesized and tested against prostate (PC3), breast (MCF-7), and liver (HepG2) cancer cell lines. One study found that certain thiazole-pyridine hybrids outperformed standard chemotherapy agents like 5-fluorouracil, showcasing their potential as novel anticancer drugs .

Protein Interaction Modulation

The compound's structure allows it to interact with specific proteins involved in cellular signaling pathways. For instance, studies on thiazoles have identified them as selective modulators of prolyl oligopeptidase (PREP), which plays a role in neurodegenerative diseases. The modulation of PREP by thiazole derivatives could lead to therapeutic advancements in treating conditions like Alzheimer's disease .

Autophagy Induction

Recent findings suggest that thiazole compounds can induce autophagy in cellular models, which is crucial for maintaining cellular homeostasis and combating neurodegenerative diseases. The ability to enhance autophagic flux may provide a therapeutic avenue for diseases characterized by protein aggregation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions including condensation and cyclization processes. These methods allow for the incorporation of various substituents that can enhance biological activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring or the pyrrolidine moiety can significantly affect pharmacological properties such as potency and selectivity toward biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine moiety enhances the compound’s binding affinity and specificity. The allylamide group may facilitate the compound’s cellular uptake and distribution. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and inhibit key enzymes involved in disease processes.

Comparison with Similar Compounds

4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide can be compared with other thiazole and pyrrolidine derivatives:

2-Aminothiazole: Known for its anticancer properties, 2-aminothiazole serves as a core structure in many therapeutic agents.

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid are studied for their biological activity and potential therapeutic applications.

Thiazole-5-carboxylic Acid Derivatives: These compounds are explored for their antimicrobial and anti-inflammatory properties.

The uniqueness of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide lies in its combined structural features, which confer a distinct set of chemical reactivities and biological activities, making it a valuable compound for research and development.

Biological Activity

4-amino-N-(prop-2-en-1-yl)-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4OS. The compound features a thiazole ring, which is a critical component for its biological activity. The presence of the amino group and the pyrrolidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that similar thiazole compounds exhibit significant activity against various pathogens. For instance:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5b | C. albicans | 3.92 |

| 5c | A. niger | 4.01 |

| HUP-46 | S. aureus | 3.12 |

These findings suggest that the thiazole scaffold can be optimized for enhanced antimicrobial efficacy by modifying substituents on the ring structure .

Neuroprotective Effects

Research has shown that thiazole derivatives can modulate neuroprotective pathways. In vitro studies demonstrated that compounds similar to this compound could reduce reactive oxygen species (ROS) levels in neuronal cell lines under oxidative stress conditions. This effect is crucial for neuroprotection and may be mediated through the activation of autophagy pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring significantly impact biological activity. For example:

- Electron-withdrawing groups at specific positions enhance antimicrobial activity.

- The introduction of alkyl or aryl substituents on the pyrrolidine moiety can improve binding affinity to target proteins.

Study 1: Inhibition of Prolyl Oligopeptidase (PREP)

A series of thiazole compounds were evaluated for their ability to inhibit PREP, a target implicated in various neurological disorders. The study found that certain derivatives showed selective inhibition of PREP's proteolytic activity while modulating protein-protein interactions crucial for neuronal function .

Study 2: Antioxidant Activity

In a cellular model using SH-SY5Y cells, thiazole derivatives were tested for their ability to reduce oxidative stress markers. The results indicated that compounds with a similar structure to this compound significantly lowered ROS levels, suggesting potential applications in neurodegenerative diseases .

Properties

Molecular Formula |

C11H16N4OS |

|---|---|

Molecular Weight |

252.34 g/mol |

IUPAC Name |

4-amino-N-prop-2-enyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H16N4OS/c1-2-5-13-10(16)8-9(12)14-11(17-8)15-6-3-4-7-15/h2H,1,3-7,12H2,(H,13,16) |

InChI Key |

IEIICEAOHLNZBN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(N=C(S1)N2CCCC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.